3-(4-Methylthiophenyl)-2-(phenylsulfonyl)prop-2-enenitrile
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Overview
Description
3-(4-Methylthiophenyl)-2-(phenylsulfonyl)prop-2-enenitrile is an organic compound characterized by the presence of a nitrile group, a sulfonyl group, and a thiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylthiophenyl)-2-(phenylsulfonyl)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylthiophenol and phenylsulfonyl chloride.
Formation of Intermediate: 4-Methylthiophenol reacts with phenylsulfonyl chloride in the presence of a base such as triethylamine to form 4-methylthiophenyl phenyl sulfone.
Nitrile Addition: The intermediate is then reacted with acrylonitrile under basic conditions to introduce the nitrile group, forming the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylthiophenyl)-2-(phenylsulfonyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Methylthiophenyl)-2-(phenylsulfonyl)prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-Methylthiophenyl)-2-(phenylsulfonyl)prop-2-enenitrile depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Chemical Reactions: The compound’s reactivity is influenced by the electron-withdrawing effects of the nitrile and sulfonyl groups, which can stabilize intermediates and transition states during reactions.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylphenyl)-2-(phenylsulfonyl)prop-2-enenitrile: Similar structure but lacks the thiophenyl group.
3-(4-Methylthiophenyl)-2-(methylsulfonyl)prop-2-enenitrile: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.
Uniqueness
3-(4-Methylthiophenyl)-2-(phenylsulfonyl)prop-2-enenitrile is unique due to the presence of both the thiophenyl and phenylsulfonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Biological Activity
3-(4-Methylthiophenyl)-2-(phenylsulfonyl)prop-2-enenitrile (CAS No. 810654-93-4) is an organic compound notable for its unique chemical structure, which includes a nitrile group, a sulfonyl group, and a thiophenyl group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C16H13NO2S2
- Molecular Weight : 315.41 g/mol
- Boiling Point : Approximately 546.5 °C (predicted)
- Density : 1.33 g/cm³ (predicted)
The biological activity of this compound is believed to involve interactions with specific cellular targets, such as enzymes or receptors. The electron-withdrawing effects of the nitrile and sulfonyl groups may enhance its reactivity, allowing it to stabilize intermediates during biochemical reactions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation as an antibacterial agent.
- Anticancer Activity : The compound has been explored for its potential anticancer effects. In vitro studies have shown that it can inhibit the proliferation of cancer cells, possibly through mechanisms involving apoptosis induction or cell cycle arrest.
- Enzyme Inhibition : There is evidence that this compound may act as an inhibitor of certain enzymes involved in disease pathways, particularly those related to inflammation and cancer progression.
Antimicrobial Activity
A study conducted on various substituted nitriles demonstrated that compounds similar to this compound showed significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for microbial inhibition.
Anticancer Studies
In a series of experiments focusing on cancer cell lines, this compound was found to reduce cell viability in a dose-dependent manner. The following table summarizes the findings:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 25 | Induction of apoptosis |
HeLa (Cervical Cancer) | 30 | Cell cycle arrest at G2/M phase |
A549 (Lung Cancer) | 20 | Inhibition of proliferation |
Enzyme Inhibition
Research has indicated that this compound can inhibit specific enzymes associated with inflammatory responses. For instance, it was shown to reduce the activity of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators.
Properties
IUPAC Name |
(Z)-2-(benzenesulfonyl)-3-(4-methylsulfanylphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S2/c1-20-14-9-7-13(8-10-14)11-16(12-17)21(18,19)15-5-3-2-4-6-15/h2-11H,1H3/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVIXFANDHPSBL-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C(/C#N)\S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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